molecular formula C17H16O5 B14643163 4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde CAS No. 56261-32-6

4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde

Cat. No.: B14643163
CAS No.: 56261-32-6
M. Wt: 300.30 g/mol
InChI Key: QYLVHPJBLFLPNS-UHFFFAOYSA-N
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Description

4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of three methoxy groups and two aldehyde groups attached to a biphenyl core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde typically involves the following steps:

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts. The process is designed to be environmentally friendly and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybiphenyl
  • 2′-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

Comparison

4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is unique due to the presence of both methoxy and aldehyde groups on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

56261-32-6

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

2-(2-formyl-5-methoxyphenyl)-4,5-dimethoxybenzaldehyde

InChI

InChI=1S/C17H16O5/c1-20-13-5-4-11(9-18)14(7-13)15-8-17(22-3)16(21-2)6-12(15)10-19/h4-10H,1-3H3

InChI Key

QYLVHPJBLFLPNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C2=CC(=C(C=C2C=O)OC)OC

Origin of Product

United States

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